molecular formula C15H21ClN2O2 B13322382 2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide

2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide

Cat. No.: B13322382
M. Wt: 296.79 g/mol
InChI Key: MGAPYPCKZXLASX-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide is an organic compound with a complex structure that includes a morpholine ring, a benzyl group, and a chlorinated propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-(morpholinomethyl)benzylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines .

Scientific Research Applications

2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]propanamide

InChI

InChI=1S/C15H21ClN2O2/c1-12(16)15(19)17-10-13-2-4-14(5-3-13)11-18-6-8-20-9-7-18/h2-5,12H,6-11H2,1H3,(H,17,19)

InChI Key

MGAPYPCKZXLASX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)CN2CCOCC2)Cl

Origin of Product

United States

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